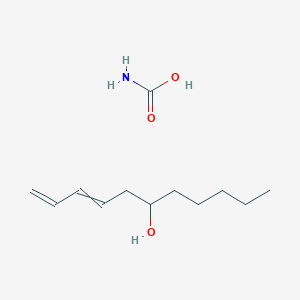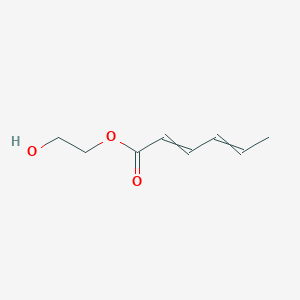
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic groups. This compound is particularly interesting due to its unique structure, which includes a benzaldehyde moiety and a phenoxyphenoxyethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime typically involves the reaction of benzaldehyde with hydroxylamine to form the oxime. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction can be represented as follows:
Benzaldehyde+Hydroxylamine→Benzaldehyde Oxime
For the specific compound, the phenoxyphenoxyethyl group is introduced through a nucleophilic substitution reaction, where the oxime reacts with a suitable phenoxyphenoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Preparation of Benzaldehyde Oxime: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Introduction of Phenoxyphenoxyethyl Group: The oxime is then reacted with a phenoxyphenoxyethyl halide in the presence of a base like potassium carbonate to form the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The phenoxyphenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate or sodium hydroxide are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted oximes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. The phenoxyphenoxyethyl group can interact with hydrophobic regions of proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde Oxime: Lacks the phenoxyphenoxyethyl group, making it less hydrophobic.
Phenoxyphenoxyethyl Oxime: Similar structure but different functional groups attached to the oxime.
Uniqueness
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime is unique due to its combination of a benzaldehyde moiety and a phenoxyphenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88354-93-2 |
|---|---|
Molekularformel |
C21H19NO3 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(E)-N-[2-(4-phenoxyphenoxy)ethoxy]-1-phenylmethanimine |
InChI |
InChI=1S/C21H19NO3/c1-3-7-18(8-4-1)17-22-24-16-15-23-19-11-13-21(14-12-19)25-20-9-5-2-6-10-20/h1-14,17H,15-16H2/b22-17+ |
InChI-Schlüssel |
QKZNNHFPOTZJEO-OQKWZONESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/OCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NOCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
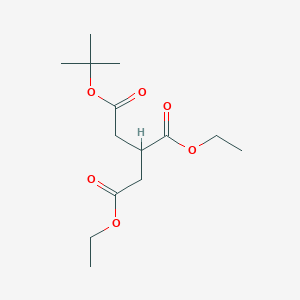
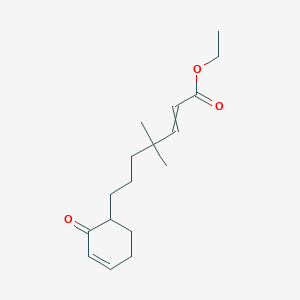
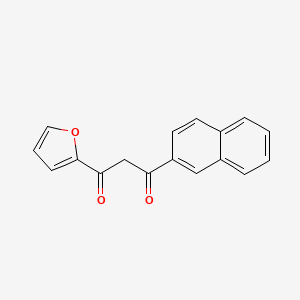
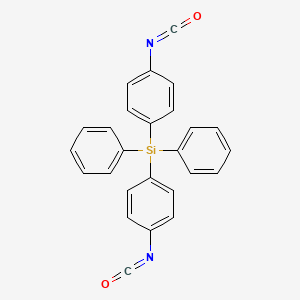
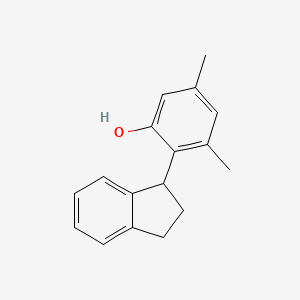
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
